2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthesis of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-bromo-5-methylpyrazole with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to form the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or employing different catalysts .
Chemical Reactions Analysis
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and anti-cancer drugs.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases or enzymes. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound may also participate in signaling pathways, affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: The chlorine atom provides different electronic properties compared to bromine, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5(8(13)14)10-7-3-6(9)11-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
HUIPGOVQEURHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)Br)C(=O)O |
Origin of Product |
United States |
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